Cas no 2034371-06-5 (N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- CHEMBL4931752
- AKOS032469328
- N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
- F6573-1789
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 2034371-06-5
-
- Inchi: 1S/C19H17N7O2/c1-25-10-13(8-24-25)18-16(20-6-7-21-18)9-22-17(27)11-26-12-23-15-5-3-2-4-14(15)19(26)28/h2-8,10,12H,9,11H2,1H3,(H,22,27)
- InChI Key: FUIRXQFTPZGSLR-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2N=CN1CC(NCC1C(C2C=NN(C)C=2)=NC=CN=1)=O
Computed Properties
- Exact Mass: 375.14437281g/mol
- Monoisotopic Mass: 375.14437281g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 105Ų
N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-1789-1mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-3mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-40mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-20mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-20μmol |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-2μmol |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-50mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-30mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-15mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6573-1789-25mg |
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
2034371-06-5 | 25mg |
$109.0 | 2023-09-08 |
N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Related Literature
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Professional Introduction to Compound with CAS No. 2034371-06-5 and Product Name: N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Compound with the CAS number 2034371-06-5 and the product name N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of nitrogen-containing rings in its molecular structure suggests a high degree of specificity, which is often crucial for targeting biological pathways effectively.
The molecular framework of this compound features a combination of 1-methylpyrazole, pyrazine, and dihydroquinazoline moieties, each contributing unique electronic and steric properties. The presence of the 1-methylpyrazole ring, in particular, has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties. This moiety's ability to interact with biological targets such as enzymes and receptors makes it a valuable component in drug design.
The central pyrazine unit further enhances the compound's potential by providing a stable scaffold that can be modified to optimize binding affinity and selectivity. Pyrazine derivatives are well-documented for their role in medicinal chemistry, often serving as key structural elements in drugs targeting neurological disorders, cancer, and infectious diseases. The integration of these heterocycles into a single molecule suggests a multifaceted approach to drug development, where multiple biological targets can be addressed simultaneously.
The amide functional group at the C-terminal end of the molecule (acetamide) is another critical feature that influences its pharmacokinetic properties. Amides are known for their ability to enhance solubility and bioavailability, making them a common choice in drug design. The specific positioning of this amide group relative to the other rings likely plays a role in modulating the compound's interactions with biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding sites on target proteins and assess the compound's efficacy. These computational methods have been instrumental in optimizing the structure of N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide for improved pharmacological outcomes.
In vitro studies have begun to uncover the mechanistic basis of this compound's interactions with biological targets. Initial experiments suggest that it may exert its effects by inhibiting key enzymes involved in cell signaling pathways relevant to diseases such as cancer and inflammation. The pyrazole and pyrazine moieties are particularly noteworthy for their ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions.
The dihydroquinazoline ring, while less studied compared to pyrazole and pyrazine derivatives, has shown promise in recent years as a scaffold for developing novel therapeutic agents. Its structural features allow for selective binding to specific protein targets, making it an attractive candidate for targeted drug delivery systems. The combination of these heterocyclic structures in N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-y l)acetamide underscores its potential as a versatile pharmacophore.
One particularly exciting aspect of this compound is its potential application in combination therapy. By targeting multiple pathways simultaneously, it may offer synergistic effects that enhance therapeutic outcomes while minimizing side effects. This approach aligns with current trends in drug development, where personalized medicine and multi-target inhibition are gaining prominence.
Furthermore, the synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves intricate transformations that showcase the skill and precision required to construct complex molecular architectures. Advances in synthetic methodologies have made it possible to produce such compounds on a scalable basis, paving the way for further exploration of their pharmacological potential.
As research continues to evolve, new applications for N-{3-(1-methyl-H-pyrazol -4 -yl)py razin -2 - ylmethyl}-2-(4 - oxo - 3 , 4 - dihydroquin azolin - 3 - yl)acetamide are likely to emerge. Its unique structural features make it a valuable tool for studying complex biological processes and developing innovative treatments for various diseases. The ongoing investigation into its mechanisms of action will provide critical insights into how such molecules interact with living systems at the molecular level.
In conclusion,N-{3-(1-methyl-H-py ra zol - 4 - yl)py ra zine - 2 - ylmethyl}- 2 -( 4 - oxo - 3 , 4 - dihydroqui nazolin - 3 - yl )acetamide represents a promising advancement in pharmaceutical chemistry. Its intricate molecular structure and diverse functional groups make it a versatile candidate for drug development with applications spanning multiple therapeutic areas. As research progresses, this compound is poised to contribute significantly to our understanding of disease mechanisms and the development of novel therapeutic strategies.
2034371-06-5 (N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide) Related Products
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 157047-98-8(Benzomalvin C)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)



